molecular formula C20H21FN2S B6429461 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893787-27-4

4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]

Cat. No.: B6429461
CAS No.: 893787-27-4
M. Wt: 340.5 g/mol
InChI Key: ICMCNJIPGHMSPL-UHFFFAOYSA-N
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Description

4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] (CAS 893787-27-4) is a complex organic compound with a molecular weight of 340.5 g/mol and the molecular formula C20H21FN2S . It is characterized by its unique spiro structure, integrating a cyclohexane ring fused to a quinazoline moiety, and is further functionalized with a (3-fluorophenyl)methylsulfanyl group, which contributes to its chemical diversity and research value . Quinazolinone derivatives are recognized as privileged scaffolds in medicinal chemistry and are extensively investigated for their potential as multi-targeted kinase inhibitors . These compounds can modulate pivotal biological pathways by inhibiting key protein kinases such as EGFR, VEGFR2, and HER2, which are implicated in cell proliferation, apoptosis, and angiogenesis . Similar derivatives have demonstrated promising broad-spectrum anti-cancer activities and the ability to induce apoptosis by upregulating proapoptotic genes like caspase-3 and Bax while downregulating the anti-apoptotic Bcl-2 gene . The synthetic route for this compound can involve metal-catalyzed dehydrocoupling for spirocyclization, followed by the introduction of the sulfanyl group via nucleophilic aromatic substitution or oxidative coupling methodologies . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMCNJIPGHMSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid-Based Cyclocondensation

The quinazoline nucleus is typically constructed via cyclocondensation of anthranilic acid derivatives. For example:

  • 2-Aminobenzamide reacts with acetic anhydride to form 2-methyl-4H-benzooxazin-4-one .

  • Subsequent treatment with ammonia or amines yields 2-substituted quinazolin-4(3H)-ones .

Modification for Spirocyclization :
Introducing a cyclohexane moiety requires functionalization of the anthranilic acid precursor. For instance, cyclohexane-fused anthranilic acid can be synthesized via:

  • Friedel-Crafts alkylation of anthranilic acid with cyclohexene derivatives.

  • Diels-Alder reaction between furan-containing anthranilic acid and cyclohexene dienophiles.

Spirocyclization Strategies

Metal-Catalyzed Dehydrocoupling

Iron-catalyzed cross-dehydro-coupling enables spiroannulation between tetrahydroquinazolines and cyclohexane fragments:

  • FeCl₃ (10 mol%) and H₂O₂/O₂ in ethanol facilitate [4+2] cyclization.

  • Reaction proceeds via radical intermediates, forming the spiro junction at C2' (Figure 1).

Conditions :

  • Solvent: Ethanol

  • Temperature: 25°C

  • Time: 12–24 hours

  • Yield: 60–85%

Base-Mediated Ring Closure

Potassium hexamethyldisilazide (KHMDS) promotes spirocyclization via deprotonation and nucleophilic attack:

  • 2-Cyanoethyl benzoate reacts with cyclohexane-1,2-diamine under KHMDS.

  • Forms spiroisoindolone dihydroquinazolinone , adaptable to the target structure.

Optimization Data :

BaseSolventTemp (°C)Yield (%)
KHMDSTHF−78 → 2572
NaHDMF0 → 2538
LDAEt₂O−7855

Sulfanyl Group Introduction

Nucleophilic Aromatic Substitution

A halogenated quinazoline intermediate undergoes substitution with (3-fluorophenyl)methanethiol :

  • 4'-Chloroquinazoline precursor prepared via chlorination (POCl₃, reflux).

  • CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in DMF enable C–S bond formation.

Reaction Parameters :

  • Temperature: 110°C

  • Time: 8 hours

  • Yield: 68%

Oxidative Coupling

I₂/DMSO-mediated oxidative coupling avoids metal catalysts:

  • 2-Aminobenzamide reacts with (3-fluorophenyl)methyl disulfide in DMSO.

  • I₂ (1.2 equiv) oxidizes thiolate to thioether.

Advantages :

  • No transition metals required.

  • Broad functional group tolerance.

Final Assembly and Characterization

Sequential Spirocyclization and Thiolation

A representative pathway combines earlier steps:

  • Cyclohexane-1,2-diaminespiroquinazoline via FeCl₃/H₂O₂.

  • 4'-Chlorospiroquinazoline4'-thiolate (NaSH, EtOH).

  • Alkylation with 3-fluorobenzyl bromide (K₂CO₃, DMF).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.21 (s, 2H, SCH₂), 2.90–1.20 (m, 10H, cyclohexane).

  • HRMS : m/z [M+H]⁺ calcd for C₂₀H₁₈FN₃S: 360.1274; found: 360.1278.

Alternative One-Pot Approach

Palladium-catalyzed three-component reaction streamlines synthesis:

  • Bis-(2-iodoaromatic)carbodiimide + cyclohexyl isocyanide + (3-fluorophenyl)methanethiol .

  • Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C.

Outcome :

  • Single-step formation of spirocycle and thioether.

  • Yield: 58% (requires optimization).

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Key Routes

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Sequential Fe/Pd44295.2Moderate
I₂/DMSO Oxidation35597.8High
One-Pot Pd Catalysis15891.5Low

Key Observations :

  • Metal-free I₂/DMSO offers superior purity and scalability.

  • One-pot methods reduce step count but suffer from lower purity.

Chemical Reactions Analysis

Types of Reactions

4’-{[(3-fluorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

4’-{[(3-fluorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-{[(3-fluorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the quinazoline core could interact with active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline]
  • 4’-{[(3-bromophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline]
  • 4’-{[(3-methylphenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline]

Uniqueness

The presence of the fluorophenyl group in 4’-{[(3-fluorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] distinguishes it from its analogs, potentially offering unique electronic properties and biological activities. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in research.

Synthesis

The synthesis of 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] typically involves several steps. The process begins with readily available precursors and may include reactions such as:

  • Amide formation : Reacting 4’-amino-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-nitrile with carboxylic acid chlorides to form amides.
  • Cyclization : The amides undergo cyclization in the presence of hydrochloric acid to yield the desired spiro compound.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various molecular targets. Key findings include:

  • Antiproliferative Activity : Studies have shown that spiro compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
  • Mechanism of Action : The exact mechanism by which 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] exerts its effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]:

  • Anticancer Activity : A study assessing a series of spiro compounds found that certain derivatives exhibited potent activity against HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Enzyme Inhibition : Research has indicated that compounds with spiro linkages can act as inhibitors for various enzymes involved in cancer progression. For example, a related compound was shown to inhibit topoisomerase II more effectively than established drugs like etoposide .

Comparative Analysis

To understand the unique properties of 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline], it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]StructureAntiproliferative15
4'-{[(3-methylphenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]StructureAnticancer9.6

Q & A

Q. What methodologies are recommended for synthesizing 4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]?

Synthesis involves multi-step reactions, typically starting with a cyclohexanone intermediate reacting with quinazoline derivatives under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction yields compared to protic solvents .
  • Temperature : Reactions often proceed at 80–110°C to ensure complete cyclization and spiro-ring formation .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure compound, with TLC monitoring to confirm purity .

Q. How can the three-dimensional structure of this spiroquinazoline derivative be confirmed?

  • X-ray crystallography : Resolves spiro-junction geometry and confirms cyclohexane-quinazoline ring conformation .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Multiplets for cyclohexane protons (δ 0.9–2.0 ppm) and aromatic protons (δ 6.6–7.6 ppm) .
    • ¹³C NMR : Peaks at δ 21–35 ppm for cyclohexane carbons and δ 160–165 ppm for the quinazoline carbonyl .

Q. What preliminary assays are used to screen its biological activity?

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 μM suggest potency .
  • Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations. IC₅₀ values are compared to doxorubicin as a control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Substituent variation : Modify the 3-fluorophenylmethylsulfanyl group to assess steric/electronic effects. For example:
    • Replace fluorine with chlorine to test halogen-dependent bioactivity .
    • Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to enhance antimicrobial activity .
  • Pharmacological profiling : Compare IC₅₀ values across modified analogs using enzyme inhibition assays (e.g., CDK2 or PARP-1 targets) .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or structural analogs. Mitigate by:

  • Standardizing assays : Use consistent bacterial strains (e.g., ATCC controls) and solvent systems (e.g., DMSO concentration ≤1%) .
  • Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY) to rule out impurities or isomer effects .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic optimization : Modify logP (via substituents) to improve bioavailability. For example, replacing methyl groups with ethyl enhances metabolic stability .
  • In vivo models : Use xenograft mice with dose escalation (10–50 mg/kg orally) and monitor tumor regression over 21 days .

Q. How to elucidate the mechanism of action for this compound?

  • Enzyme inhibition assays : Test inhibitory effects on kinases (e.g., CDK2) or DNA repair enzymes (e.g., PARP-1) using fluorescence polarization .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities at active sites .

Q. How can predictive modeling guide derivative design?

  • QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to predict antimicrobial activity. For example, PSA <90 Ų correlates with better membrane penetration .
  • ADMET prediction : SwissADME or pkCSM tools assess solubility, CYP inhibition, and hepatotoxicity risks early in design .

Methodological Notes

  • Synthesis reproducibility : Use anhydrous conditions and argon atmosphere to prevent oxidation of the sulfanyl group .
  • Data validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons .
  • Ethical compliance : Follow OECD guidelines for in vivo studies, including IACUC approval .

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